molecular formula C5H9ClN2O2S B1491401 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile CAS No. 1064037-92-8

3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile

Cat. No. B1491401
CAS RN: 1064037-92-8
M. Wt: 196.66 g/mol
InChI Key: NIFRDVDRLPZIFE-UHFFFAOYSA-N
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Description

“3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile”, also known as CSEAPN, is a chemical compound with the molecular formula C5H9ClN2O2S . It has a molecular weight of 196.66 g/mol . The IUPAC name for this compound is 2-cyanoethyl (ethyl)sulfamoyl chloride .


Molecular Structure Analysis

The InChI code for “3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile” is 1S/C5H9ClN2O2S/c1-2-8(5-3-4-7)11(6,9)10/h2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Theoretical Studies and Computational Chemistry

  • A theoretical study by Fernández, Vázquez, and Ríos (1992) explores intramolecular hydrogen bonds and anomeric effects in various nitriles, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The study focuses on their stabilities and geometrical trends, providing valuable insights for computational chemistry applications (Fernández, Vázquez, & Ríos, 1992).

Synthesis of Novel Compounds

  • Benmehdi et al. (2008) discuss the synthesis of novel 4-aminopiperidines, where 3,3'-iminobis(propanenitrile) serves as a key component. These compounds show potential as PAF-receptor antagonists, demonstrating the compound's role in the development of new pharmacological agents (Benmehdi et al., 2008).

Antibacterial Activities

  • Al-Adiwish et al. (2012) report the synthesis of 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, derived from 2-[Bis(methylthio)methylene]propanedinitrile, which exhibits antibacterial properties. This highlights the potential of the compound in the development of new antibacterial agents (Al-Adiwish et al., 2012).

Applications in Heterocyclic Chemistry

  • Dobrydnev et al. (2018) describe the synthesis of methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, utilizing aminonitriles including those derived from 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile. This demonstrates its utility in creating diverse heterocyclic structures (Dobrydnev et al., 2018).

Enzymatic Reactions and Biocatalysis

  • Chhiba et al. (2012) studied the hydrolysis of β-aminonitriles, including 3-amino-3-phenylpropanenitrile and its derivatives, by Rhodococcus rhodochrous. Their work showcases the enzymatic potential in transforming such compounds into useful amides (Chhiba et al., 2012).

Kinetic Studies in Polymer Chemistry

  • Hou et al. (2006) investigated the copolymerization kinetics of acrylonitrile with amino ethyl-2-methyl propenoate. This research provides insights into the reactivity and degradation kinetics of polymers incorporating similar nitrile compounds (Hou et al., 2006).

properties

IUPAC Name

N-(2-cyanoethyl)-N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2S/c1-2-8(5-3-4-7)11(6,9)10/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFRDVDRLPZIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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